5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered cyclic amides. This compound features a pyrrolidinone ring substituted with an amino group and a bromo group on a phenyl ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure allows for various modifications that can enhance its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that introduce functional groups onto the pyrrolidinone scaffold. It is typically sourced from chemical suppliers or synthesized in research laboratories.
5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one can be classified as:
The synthesis of 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one typically involves several key steps:
The synthesis may require specific conditions such as:
The molecular structure of 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one consists of:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN2O |
| Molecular Weight | 256.12 g/mol |
| IUPAC Name | 5-(2-amino-3-bromo-5-methylphenyl)pyrrolidin-2-one |
| InChI Key | InChI=1S/C10H12BrN2O/c11-7... |
| Canonical SMILES | C1CC(=O)N(C1)C2=C(C(=CC(=C2)Br)N)C |
5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biological pathways. Research into its exact mechanisms is ongoing, but it is hypothesized to affect neurotransmitter systems or enzyme activities related to disease processes.
5-(2-Amino-3-bromo-5-methylphenyl)pyrrolidin-2-one has several scientific applications:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5